3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine
Overview
Description
3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C8H21NO2Si and its molecular weight is 191.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Materials Science and Surface Modification
One area of application is in materials science, particularly in the fabrication of amine-silica membranes and silica-based materials. For example, amine-silica membranes have been developed for CO2 separation, where the incorporation of amines into silica networks enhances CO2 adsorption and separation performance due to the amine's ability to interact with CO2 molecules. These membranes demonstrate superior CO2 permeance and selectivity, indicating the potential of silyl-amine compounds in improving the efficiency of gas separation technologies (Liang Yu et al., 2017).
Additionally, silyl-amine compounds have been utilized in the conservation of stone materials and as restoration materials. Epoxy-silica polymers, for instance, have been investigated for their potential in preserving and restoring stone artifacts. These studies have revealed that the reaction of epoxy derivatives with primary amines leads to materials that can be applied as protective coatings on stone, offering a novel approach to conservation efforts (P. Cardiano et al., 2005).
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of functional polysiloxanes .
Mode of Action
The compound 3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine interacts with its targets through chemical reactions. It is used in the synthesis of functional dialkoxysilanes, which are then used to create functional polysiloxanes . The exact nature of these interactions and the resulting changes are complex and depend on the specific conditions of the reaction.
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of functional polysiloxanes . These polysiloxanes can exhibit fluorescence properties and can be used for hydrophilic modification of certain polymers . The downstream effects of these pathways can have significant implications in fields such as biomedical applications .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its role in the synthesis of functional polysiloxanes . These polysiloxanes can exhibit fluorescence properties and can be used for hydrophilic modification of certain polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and reacts slowly with water . Therefore, the storage and handling conditions of the compound can significantly impact its reactivity and effectiveness .
Properties
IUPAC Name |
3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO2Si/c1-9(2)7-6-8-12(5,10-3)11-4/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNGSNLOFNAVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[Si](C)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500381 | |
Record name | 3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67353-42-8 | |
Record name | 3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30500381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-N,N-Dimethylaminopropyl)methyldimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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